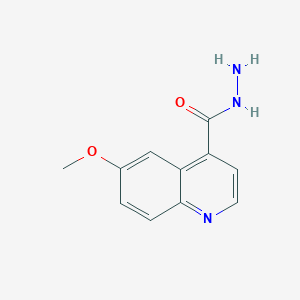
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of the acridine ring.
Alkylation: Introduction of dimethyl groups at the 9 position.
Coupling Reaction: Attachment of the pyridinylphenyl group at the 10 position through a cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions may introduce new functional groups at the bromine positions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as DNA or enzymes, leading to inhibition of cellular processes. The bromine atoms and pyridinylphenyl group may enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9,10-Dihydroacridine: A simpler acridine derivative without bromine or pyridinylphenyl groups.
2,7-Dibromoacridine: An acridine derivative with bromine atoms but lacking the dimethyl and pyridinylphenyl groups.
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is unique due to the combination of bromine atoms, dimethyl groups, and a pyridinylphenyl group. This combination may confer distinct chemical properties, such as enhanced reactivity or specific interactions with biological targets, making it valuable for various scientific and industrial applications.
特性
分子式 |
C26H20Br2N2 |
|---|---|
分子量 |
520.3 g/mol |
IUPAC名 |
2,7-dibromo-9,9-dimethyl-10-(4-pyridin-4-ylphenyl)acridine |
InChI |
InChI=1S/C26H20Br2N2/c1-26(2)22-15-19(27)5-9-24(22)30(25-10-6-20(28)16-23(25)26)21-7-3-17(4-8-21)18-11-13-29-14-12-18/h3-16H,1-2H3 |
InChIキー |
VLLYJRZLSURLAZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=NC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




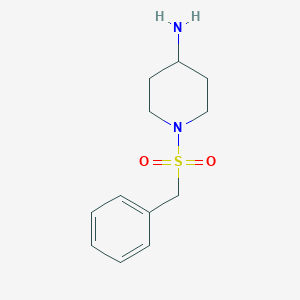
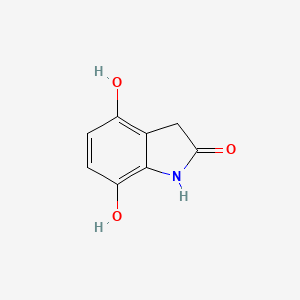
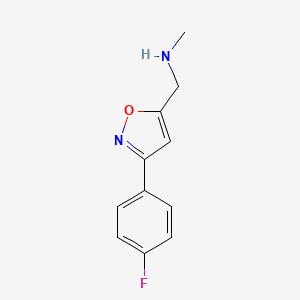
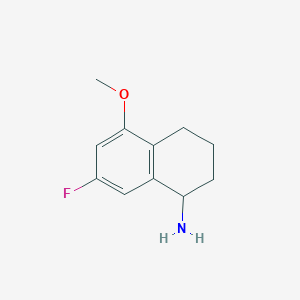
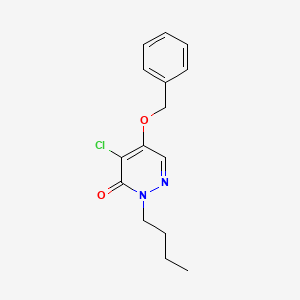
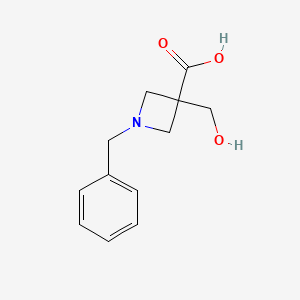
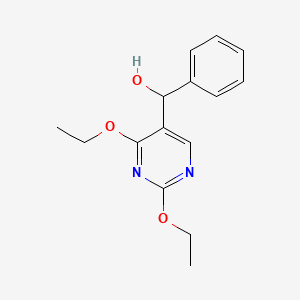
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
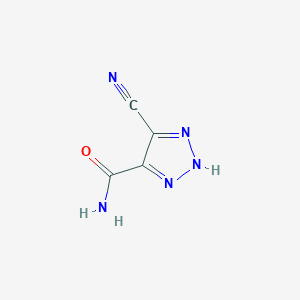

![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
